Plinabulin

Tubulin Binding Kinetics Molecular Dynamics Residence Time

Plinabulin (NPI-2358, BPI-2358) is a differentiated microtubule-depolymerizing agent and vascular disrupting agent (VDA). Unlike standard tubulin inhibitors (e.g., colchicine, combretastatin), it exhibits a unique binding mode at the α/β-tubulin interface with a longer residence time on βII-tubulin, enabling selective disruption of microtubule dynamics. Preclinically, it shows a survival benefit in KRAS-driven tumor models, a feature not observed with other agents. Clinically, it provides comparable neutropenia protection to pegfilgrastim with a superior safety profile (significantly lower bone pain, no thrombocytopenia). Ideal for SAR studies on the colchicine-binding domain, KRAS-vulnerability research, and CIN management strategy development. Global shipping available.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
CAS No. 714272-27-2
Cat. No. B1683793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlinabulin
CAS714272-27-2
SynonymsMBRI-001
NPI 2358
NPI-2358
NPI2358
plinabulin
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
InChIInChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-
InChIKeyUNRCMCRRFYFGFX-TYPNBTCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Plinabulin (CAS 714272-27-2): An Advanced Clinical-Stage Diketopiperazine Tubulin-Depolymerizing Agent and Vascular Disrupting Agent (VDA) for Oncology and Chemotherapy-Induced Neutropenia


Plinabulin (CAS 714272-27-2), also designated as NPI-2358 or BPI-2358, is a synthetic, orally bioavailable, small-molecule diketopiperazine derivative originating from the marine natural product phenylahistin [1]. It functions as a potent microtubule-depolymerizing agent, selectively targeting and binding to the colchicine-binding site of β-tubulin [2]. This mechanism disrupts microtubule dynamics equilibrium, leading to cell cycle arrest at the M phase and the induction of mitotic catastrophe [3]. Beyond its direct antimitotic activity, plinabulin is characterized as a vascular disrupting agent (VDA), eliciting tumor vascular endothelial architectural destabilization, which leads to the selective collapse of established tumor vasculature [4]. It is a Phase 3 clinical candidate under investigation for two distinct but complementary indications: the reduction of chemotherapy-induced neutropenia (CIN) and the treatment of advanced non-small cell lung cancer (NSCLC) and other solid tumors, both as a monotherapy and in combination with immune checkpoint inhibitors [5]. Plinabulin is formulated for intravenous (IV) administration, with Phase 3 trials evaluating a 40 mg fixed dose per cycle [6].

The Clinical and Preclinical Risks of Substituting Plinabulin (714272-27-2) with Generic Tubulin Inhibitors or Alternative G-CSF Agents


The scientific and industrial utility of Plinabulin (CAS 714272-27-2) cannot be satisfied by substituting it with other tubulin-binding agents (e.g., colchicine, combretastatin A-4 phosphate) or standard-of-care neutropenia prophylactics (e.g., pegfilgrastim). As detailed in the following evidence sections, plinabulin exhibits a unique binding mode at the α/β-tubulin interface near, but not inside, the colchicine site, resulting in a distinct residence time and isotype selectivity profile [1]. Furthermore, in a direct Phase 2 clinical head-to-head comparison, plinabulin demonstrated a differentiated safety profile, including significantly lower rates of bone pain and thrombocytopenia compared to pegfilgrastim, despite achieving a comparable neutropenia protection benefit [2]. Preclinically, plinabulin has shown a survival benefit in KRAS-driven tumor models, a selectivity not observed in non-KRAS-driven models, suggesting a mechanism-specific advantage over other tubulin inhibitors [3]. These quantitative, comparative differences in binding kinetics, clinical safety, and target-specific efficacy render generic or in-class substitution scientifically invalid for applications requiring precise VDA activity or optimized CIN management.

Quantitative Differentiation of Plinabulin (714272-27-2) Against In-Class Tubulin Inhibitors and Clinical Comparators


Comparative Tubulin-Binding Kinetics: Plinabulin Exhibits Intermediate Residence Time vs. Colchicine and Combretastatin A-4

In a combined X-ray crystallography and molecular dynamics study, plinabulin was directly compared to colchicine and combretastatin A-4 (CA-4) for its binding residence time on the βII-tubulin isotype [1]. The study demonstrated that colchicine had the highest computational residence time, followed by plinabulin, which was significantly longer than that of combretastatin A-4 [1]. This intermediate residence time correlates with plinabulin's unique binding mode at the interface of α- and β-tubulin, which differs from the binding modes of the comparators [1][2].

Tubulin Binding Kinetics Molecular Dynamics Residence Time

Selective βII-Tubulin Binding Persistence: Plinabulin vs. βIII-Tubulin

A combined X-ray crystallography and molecular dynamics study directly compared the binding persistence of plinabulin to two different tubulin isotypes, βII and βIII [1]. The study found that plinabulin is more persistently bound to the colchicine site of βII-tubulin compared to βIII-tubulin [1]. This differential binding is not a universal feature of all colchicine-site binders and allows for a prediction of isotype-expression-dependent drug sensitivity [1].

Isotype Selectivity Tubulin Binding Drug Sensitivity

Head-to-Head Phase 2 Clinical Safety: Superior Bone Pain and Thrombocytopenia Profile vs. Pegfilgrastim

A randomized, open-label Phase 2 clinical trial (NCT03102606) directly compared plinabulin (20 mg/m²) to pegfilgrastim (6 mg) in 55 adult NSCLC patients receiving docetaxel (75 mg/m²) [1]. While the mean days of severe neutropenia were not significantly different (0.36 vs 0.15 days, p=0.76), indicating comparable efficacy, the safety profiles were highly differentiated [1]. Notably, 35% of patients in the pegfilgrastim arm reported bone pain, while no patients in the plinabulin 20 mg/m² arm who were pain-free at baseline reported bone pain after day 3 [1]. Furthermore, patients in all plinabulin arms experienced less thrombocytopenia than patients receiving pegfilgrastim, with no patient in the plinabulin group experiencing any grade of thrombocytopenia [1].

Chemotherapy-Induced Neutropenia Clinical Safety Bone Pain

Preclinical Efficacy: Improved Survival in KRAS-Driven vs. Non-KRAS-Driven Tumor Models

In a preclinical study using the RCAS/t-va gene transfer system, the in vivo efficacy of plinabulin was tested in two different mouse glioma models: one driven by constitutively active KRAS and one without [1]. Treatment with plinabulin resulted in a statistically significant improvement in survival in the KRAS-driven glioma model [1]. In contrast, there was no survival benefit observed in a similar model lacking constitutively active KRAS, supporting the hypothesis of a KRAS-specific anti-tumor effect [1]. This selective activity is linked to plinabulin's ability to disrupt endosomal recycling of KRAS [1].

KRAS Mutation In Vivo Efficacy Glioma Model

Validated Human Pharmacokinetics: A Foundation for Clinical Dose Modeling and Formulation Development

The Phase 1 first-in-human trial of plinabulin in patients with advanced solid tumors or lymphomas established its human pharmacokinetic (PK) profile at the recommended Phase 2 dose (RP2D) of 30 mg/m² [1]. Key PK parameters were quantified, with a terminal half-life (t½) of 6.06 ± 3.03 hours, total body clearance (CL) of 30.50 ± 22.88 L/h, and a large volume of distribution (Vd) of 211 ± 67.9 L [1]. This extensive tissue distribution is consistent with its mechanism as a VDA [1]. Furthermore, preclinical studies in rats have indicated that plinabulin exhibits a lack of dose proportionality over an IV dose range of 0.5-3 mg/kg, a critical consideration for dose-escalation studies [2].

Pharmacokinetics Human PK Dose Selection

Potent In Vitro Antiproliferative Activity: Defined IC50 Values for Cross-Study Comparability

Plinabulin exhibits potent, consistent antiproliferative activity against the HT-29 human colorectal adenocarcinoma cell line, with a reported IC50 value of 9.8 nM across multiple studies and vendor datasheets [1]. While not a direct head-to-head comparison in a single study, this well-established IC50 serves as a benchmark for cross-study comparisons with other vascular disrupting agents (VDAs) like Combretastatin A-4 Phosphate (CA4P), which has been reported with a higher IC50 of 280 nM against HT-29 cells in a comparable assay format [2].

Antiproliferative Activity IC50 HT-29 Cells

Plinabulin (714272-27-2): Best-Fit Research and Preclinical Development Applications


Investigating Tubulin Isotype-Selective Pharmacology and Drug Residence Time

Use Plinabulin as a specific chemical probe to investigate the functional consequences of differential βII- versus βIII-tubulin binding and intermediate drug-target residence time. This application is supported by crystallography and molecular dynamics evidence showing plinabulin's unique binding mode at the α/β-tubulin interface and its longer residence time on βII-tubulin compared to βIII-tubulin [1]. This makes it ideal for structure-activity relationship (SAR) studies focused on the colchicine-binding domain and for calibrating computational models of tubulin polymerization inhibitors [1].

Developing KRAS-Specific Combination Therapies in Preclinical Tumor Models

Employ Plinabulin as a key component in combination regimens for KRAS-mutant cancers. Preclinical data from the RCAS/t-va gene transfer mouse model demonstrates a significant survival benefit for plinabulin specifically in KRAS-driven gliomas, with no benefit observed in non-KRAS-driven models [2]. This selective efficacy, linked to the disruption of KRAS endosomal recycling, validates the use of Plinabulin in research aimed at exploiting KRAS-dependent vulnerabilities, a feature not documented for many other tubulin inhibitors [2].

Designing Next-Generation CIN Prophylaxis Regimens with a Superior Bone Pain and Thrombocytopenia Safety Profile

Utilize Plinabulin in clinical or preclinical studies to evaluate chemotherapy-induced neutropenia (CIN) prevention with a reduced toxicity burden. Phase 2 clinical trial data directly comparing plinabulin to pegfilgrastim shows comparable neutropenia protection but with a significantly differentiated safety profile, including a 35% vs. 0% reduction in new-onset bone pain and an absence of thrombocytopenia [3]. This evidence positions Plinabulin as a preferred tool for developing new CIN management strategies that prioritize patient quality of life and reduce hematological adverse events [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plinabulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.